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Compound of Interest

Compound Name: 2-Bromo-6-phenoxypyridine

Cat. No.: B189388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Bromo-6-phenoxypyridine. Due to the limited availability of direct experimental data for this

specific compound in public databases, this guide leverages data from closely related analogs,

namely 2-Bromo-6-methoxypyridine and 2-phenoxypyridine, to predict and interpret the

spectroscopic features of 2-Bromo-6-phenoxypyridine. The methodologies and expected

data presented herein serve as a valuable resource for the identification, characterization, and

quality control of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Bromo-6-
phenoxypyridine based on the analysis of its structural analogs. These values provide a

baseline for the expected spectroscopic signatures of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b189388?utm_src=pdf-interest
https://www.benchchem.com/product/b189388?utm_src=pdf-body
https://www.benchchem.com/product/b189388?utm_src=pdf-body
https://www.benchchem.com/product/b189388?utm_src=pdf-body
https://www.benchchem.com/product/b189388?utm_src=pdf-body
https://www.benchchem.com/product/b189388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 7.6 - 7.8 t ~ 8.0 H-4 (Pyridine)

~ 7.3 - 7.5 m -
Phenyl H-ortho, H-

para

~ 7.1 - 7.3 m - Phenyl H-meta

~ 6.9 - 7.1 d ~ 8.0 H-3 (Pyridine)

~ 6.7 - 6.9 d ~ 8.0 H-5 (Pyridine)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 163 C-6 (Pyridine)

~ 154 C-ipso (Phenyl)

~ 142 C-2 (Pyridine)

~ 140 C-4 (Pyridine)

~ 130 C-para (Phenyl)

~ 125 C-meta (Phenyl)

~ 122 C-ortho (Phenyl)

~ 118 C-5 (Pyridine)

~ 110 C-3 (Pyridine)

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

~ 3100 - 3000 C-H stretch (Aromatic)

~ 1580 - 1560 C=C/C=N stretch (Pyridine ring)

~ 1480 - 1450 C=C stretch (Phenyl ring)

~ 1240 - 1200 C-O-C stretch (Asymmetric)

~ 1050 - 1010 C-O-C stretch (Symmetric)

~ 700 - 650 C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Assignment

249/251 [M]⁺ (Molecular ion peak with bromine isotopes)

170 [M - Br]⁺

156 [M - C₆H₅O]⁺

93 [C₆H₅O]⁺

78 [C₅H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-6-phenoxypyridine in

0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer.
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Parameters:

Pulse Sequence: Standard proton pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled carbon pulse sequence.

Spectral Width: 0 to 180 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2.0 s.

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

recommended. Place a small amount of the solid directly onto the ATR crystal. Alternatively,

prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and

pressing the mixture into a thin disk.

Data Acquisition:

Instrument: FT-IR Spectrometer with a DTGS detector.
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Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum should be collected and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition:

Instrument: Mass spectrometer with an Electron Ionization (EI) source.

Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-350.

Inlet System: Direct infusion or Gas Chromatography (GC) for sample introduction.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Bromo-6-phenoxypyridine.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

